molecular formula C24H18Cl2N2O5S B2666441 methyl 6-chloro-2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 1114828-29-3

methyl 6-chloro-2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Cat. No. B2666441
CAS RN: 1114828-29-3
M. Wt: 517.38
InChI Key: OJWUZMJRPPWNNT-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C24H18Cl2N2O5S and its molecular weight is 517.38. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Interactions

The structural properties of derivatives similar to methyl 6-chloro-2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide have been extensively studied, revealing significant intramolecular hydrogen bonds. These compounds, such as N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides, demonstrate the impact of molecular structure on the formation of dimeric pairs and half-chair conformations of heterocyclic thiazine rings, which are pivotal for their bioactivity and interaction with biological targets (Siddiqui et al., 2008).

Synthesis and Chemical Properties

The synthesis of novel derivatives and their potential biological activities have been a significant focus. Compounds such as tetrahydrobenzothienopyrimidine derivatives under microwave irradiation and novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides showcase innovative synthetic routes and potential for antimicrobial and radical scavenging activities. These studies highlight the versatile chemical properties and applications in medicinal chemistry of similar compounds (Abdalha et al., 2011); (Zia-ur-Rehman et al., 2009).

Bioactivity and Pharmaceutical Applications

Investigations into the bioactivity of related compounds, such as the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents and the antimicrobial studies of N′-(substituted-2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides, demonstrate the potential pharmaceutical applications of these molecules. The studies provide insights into their efficacy as antimicrobial agents and their mechanisms of action (Sah et al., 2014); (Ahmad et al., 2011).

Molecular Mechanisms and Interaction Studies

Further research into the molecular mechanisms, such as the activation of benzotriazine 1,4-dioxides to oxidizing species following their one-electron reduction, elucidates the complex interactions at the molecular level that contribute to the biological activities of these compounds. Such studies are crucial for understanding the pharmacological potential and designing new therapeutics based on these molecular frameworks (Anderson et al., 2003).

properties

IUPAC Name

methyl 6-chloro-2-[2-(4-chloroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O5S/c1-33-24(30)23-22(15-5-3-2-4-6-15)19-13-17(26)9-12-20(19)34(31,32)28(23)14-21(29)27-18-10-7-16(25)8-11-18/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWUZMJRPPWNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-chloro-2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

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